5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride
Description
Properties
IUPAC Name |
5,6,11,12-tetrahydrobenzo[c][1]benzazocine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1;/h1-8,16H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRHEQKLWSMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230755 | |
| Record name | 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-74-6 | |
| Record name | Dibenz[b,f]azocine, 5,6,11,12-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,11,12-tetrahydrodibenz[b,f]azocinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dibenzylamine with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization to form the azocine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azocine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: More saturated azocine derivatives.
Substitution: Various substituted azocine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride has garnered interest in medicinal chemistry due to its unique structural features that may contribute to biological activity. Some key applications include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Its ability to interact with cellular membranes may disrupt cancer cell proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases. The compound's structure allows it to penetrate the blood-brain barrier effectively.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing other complex molecules. Notable applications include:
- Synthesis of Novel Compounds : Researchers utilize this compound as a building block for synthesizing derivatives with enhanced pharmacological properties.
- Reactions and Mechanisms : The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it versatile for synthetic pathways.
Material Science
The surfactant properties of this compound make it suitable for applications in material science:
- Emulsifiers in Coatings : It is used as an emulsifying agent in coatings and paints to improve stability and performance.
- Nanomaterials Development : The compound has been explored for its role in the synthesis of nanomaterials due to its ability to stabilize nanoparticles during formation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Properties
Research featured in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro experiments showed that pre-treatment with the compound reduced reactive oxygen species (ROS) levels and preserved neuronal integrity.
Mechanism of Action
The mechanism of action of 5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5,6,11,12-tetrahydrodibenz(b,f)azocinium chloride with structurally related compounds:
Key Comparisons
Synthetic Routes :
- The hydrochloride salt is synthesized via LiAlH4 reduction and alkylation , whereas the ketone derivative (azocin-6-one) is obtained through oxidation or as a byproduct in triazine syntheses .
- Töger’s base analogs require cyclocondensation of amines with aldehydes to introduce functional "buckles" .
Physicochemical Properties :
- The hydrochloride salt and didehydro derivative share identical molecular weights but differ in solubility due to structural unsaturation .
- The azepine derivative (MW: 262.57) has higher hydrophobicity from bromine substitution, impacting bioavailability .
Applications :
- Hydrochloride salt : Used in ligand design for viral receptor targeting .
- Ketone derivative : Intermediate in pharmaceutical synthesis but restricted due to aquatic toxicity .
- Töger’s analogs : Valued in asymmetric catalysis for their rigid, chiral frameworks .
Safety Profiles :
Biological Activity
5,6,11,12-Tetrahydrodibenz(b,f)azocinium chloride (CAS No. 80866-74-6) is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15N·HCl
- Molecular Weight : 245.74 g/mol
- IUPAC Name : 5,6,11,12-tetrahydrobenzo[c]benzazocine; hydrochloride
- Canonical SMILES : C1CC2=CC=CC=C2NCC3=CC=CC=C31.Cl
The compound features a fused ring system that includes nitrogen atoms, contributing to its unique reactivity and biological properties .
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in antimicrobial and anticancer research where enzyme modulation is crucial.
- Membrane Disruption : In antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Receptor Interaction : The compound can interact with various receptors in biological systems, influencing cellular signaling pathways .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : It inhibits cell cycle progression in cancer cells.
- Apoptotic Pathways Activation : The compound activates caspases leading to programmed cell death.
A study demonstrated that treatment with this compound resulted in a significant reduction in viability of several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results highlight its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited superior activity compared to traditional antibiotics.
- Cancer Research : In vitro studies on breast cancer cells showed that the compound significantly inhibited tumor growth and induced apoptosis. Further research is needed to explore its mechanism and efficacy in vivo.
Q & A
Q. What synthetic routes are commonly employed for 5,6,11,12-tetrahydrodibenz(b,f)azocinium chloride, and how do reaction conditions influence yield?
The compound is synthesized via cyclization reactions involving precursors like substituted benzothiadiazoles or imidazoline sulfonic acids. For example, refluxing 4-amino-5-chloro-2,1,3-benzothiadiazole with imidazoline-2-sulfonic acid in isopropanol under controlled conditions (e.g., temperature, solvent polarity) can yield azocinium derivatives . Key variables include catalyst choice (e.g., Lewis acids), solvent polarity, and reaction time. Optimization studies suggest yields improve with anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Methodological approaches include:
- X-ray crystallography to resolve the tricyclic azocinium framework and chloride counterion positioning .
- Multinuclear NMR spectroscopy (¹H, ¹³C) to analyze aromatic proton environments and verify substituent integration .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns. Cross-validation using multiple techniques is critical to address spectral ambiguities, especially for by-product detection .
Q. What are the stability and storage requirements for this compound?
The compound degrades under oxidative conditions, producing CO/CO₂, and requires storage in airtight containers under inert gas (argon/nitrogen) at –20°C . Compatibility studies show instability with strong oxidizers (e.g., peroxides), necessitating segregation in chemical inventories. Stability monitoring via periodic HPLC analysis is recommended to detect decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Advanced strategies include:
- Factorial design experiments to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design could identify dominant factors affecting by-product formation .
- Computational modeling (DFT or molecular dynamics) to predict transition states and optimize reaction pathways. Software like Gaussian or COMSOL enables virtual screening of solvent-catalyst systems .
- In-situ monitoring via FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar azocinium derivatives?
Contradictions often arise from conformational flexibility or solvent effects. Solutions include:
- Variable-temperature NMR to probe dynamic behavior and distinguish between isomers .
- Solid-state NMR or X-ray diffraction to compare solution- vs. solid-phase structures .
- Tandem MS/MS fragmentation to differentiate isobaric by-products with identical molecular weights .
Q. How can computational tools aid in predicting the compound’s reactivity and toxicity profile?
- Reactivity prediction : Software like Schrödinger’s Maestro models electron-deficient sites prone to nucleophilic attack, guiding functionalization strategies .
- Toxicity assessment : QSAR (Quantitative Structure-Activity Relationship) models predict ecotoxicological risks of degradation products. Databases like the Chemical Toxicity Database ( ) provide reference LD₅₀ values for structurally related azocines.
- Degradation pathway simulation : Tools like ACD/Labs simulate hydrolysis or photolysis pathways under environmental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
